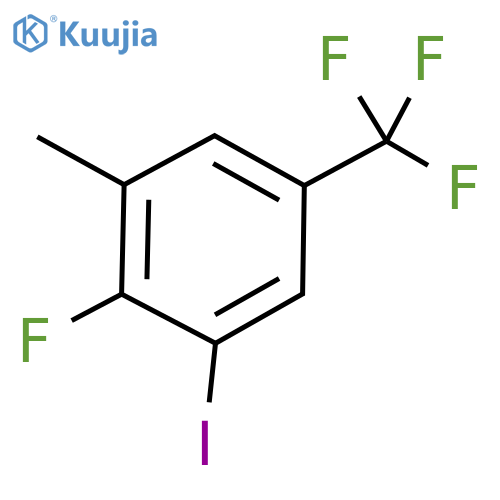

Cas no 2387002-82-4 (Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-)

2387002-82-4 structure

商品名:Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-

CAS番号:2387002-82-4

MF:C8H5F4I

メガワット:304.02

CID:5076970

Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-

-

- インチ: 1S/C8H5F4I/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3H,1H3

- InChIKey: ILYCYRLNBDJNRG-UHFFFAOYSA-N

- ほほえんだ: C1(F)=C(C=C(C=C1I)C(F)(F)F)C

Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606687-1g |

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |

2387002-82-4 | 1g |

€468.70 | 2024-07-19 | ||

| Aaron | AR022IW1-1g |

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene |

2387002-82-4 | 95% | 1g |

$582.00 | 2025-02-13 | |

| abcr | AB606687-5g |

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |

2387002-82-4 | 5g |

€1538.30 | 2024-07-19 | ||

| Aaron | AR022IW1-500mg |

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene |

2387002-82-4 | 95% | 500mg |

$437.00 | 2025-02-13 | |

| abcr | AB606687-250mg |

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene; . |

2387002-82-4 | 250mg |

€260.90 | 2024-07-19 |

Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)- 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2387002-82-4 (Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2387002-82-4)Benzene, 2-fluoro-1-iodo-3-methyl-5-(trifluoromethyl)-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):155/278/912